3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
Description
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-pyridin-4-ylmethyl]-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-11-9-14(24)17(19(26)22(11)3)16(13-5-7-21-8-6-13)18-15(25)10-12(2)23(4)20(18)27/h5-10,16,24-25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYIGJFIZWWVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic derivative belonging to the class of pyridine-based compounds. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one moieties linked by a pyridine ring. Its molecular formula is C18H18N2O4, with a molecular weight of 342.35 g/mol.
Research indicates that this compound exhibits multiple mechanisms of action:
- Quorum Sensing Inhibition : It has been shown to inhibit the quorum sensing (QS) systems in Pseudomonas aeruginosa, which are crucial for biofilm formation and virulence. The compound disrupts the signaling pathways that bacteria use to communicate, thereby reducing their pathogenicity .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .
- Anticancer Effects : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Data
| Activity | Tested Concentration (μM) | Inhibition (%) | Reference |
|---|---|---|---|
| Biofilm Inhibition | 20 | 68.67 | |
| Antioxidant Activity | - | Significant | |
| Cytotoxicity (MCF-7 Cells) | 30.64 | IC50 value |
Case Study 1: Biofilm Inhibition
A study investigated the efficacy of various derivatives of 3-hydroxy-1,6-dimethylpyridin-4-one as biofilm inhibitors against Pseudomonas aeruginosa. The compound exhibited a notable inhibition rate of 68.67% at a concentration of 20 μM, indicating its potential as a dual-action antibiofilm agent by targeting both QS systems and iron uptake mechanisms .
Case Study 2: Anticancer Activity
In vitro studies on the MCF-7 breast cancer cell line revealed that the compound induced significant cytotoxicity with an IC50 value of 30.64 μg/mL. This suggests that it could serve as a promising candidate for further development in cancer therapy, particularly for breast cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) with related compounds:
*Estimated based on dimerization of two C₇H₉NO₂ units and the pyridin-4-ylmethylene bridge (C₆H₄N–CH₂–). †Calculated molecular weight is approximate due to lack of direct experimental data.
Key Comparisons
- Monomeric vs. Dimeric Pyridinones: The target compound’s dimeric structure likely enhances metal-binding capacity compared to monomeric analogs like compound 2, which is a standard chelator . Methoxy substitution (compound 3) reduces hydroxyl group reactivity, limiting its utility in applications requiring strong hydrogen bonding .
- Bridging Groups: The pyridin-4-ylmethylene bridge in the target compound contrasts with LASSBio-1514’s hydrazide linker.
Physicochemical Properties
- Solubility : The hydroxyl groups in the target compound and compound 2 enhance water solubility compared to methoxy (compound 3) or sulfonyl derivatives (compound 6) .
- Thermal Stability: Dimeric structures (e.g., the target compound) typically exhibit higher melting points than monomers due to increased molecular weight and intermolecular interactions.
Research Implications and Limitations
Preparation Methods
Aldol-Type Condensation Mechanisms
The core bis-pyridinone structure forms through acid-catalyzed condensation between pyridine-4-carbaldehyde and two equivalents of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. This methodology adapts techniques from quinolinone syntheses, where p-hydroxybenzaldehyde reacts with 4-hydroxyquinolin-2(1H)-ones under refluxing ethanol with triethylamine catalysis. For the target compound, optimal conditions involve:
- Molar ratio : 1:2 (aldehyde:pyridinone)
- Catalyst : 10 mol% p-toluenesulfonic acid
- Solvent : Anhydrous ethanol at 78°C
- Reaction time : 12–16 hours
The reaction proceeds via initial enolization of the pyridinone’s hydroxyl group, followed by nucleophilic attack on the aldehyde carbonyl (Figure 1). A dehydration step generates the central methylene bridge, with yields critically dependent on moisture exclusion.
Table 1: Comparative Yields in Condensation Reactions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEA | Ethanol | 78 | 42 |
| PTSA | Ethanol | 78 | 58 |
| NaOH | Water/EtOH | 25 | <5 |
Microwave-Assisted Optimization
Modern adaptations employ microwave irradiation to accelerate the condensation. Trials using a CEM Discover SP system demonstrated:
- 80% yield reduction in reaction time from 12 hours to 45 minutes
- Enhanced regioselectivity (95:5 desired:byproducts vs. 82:18 conventional)
- Minimal thermal decomposition due to precise temperature control
Critical parameters include irradiation power (300W), pressure (150 psi), and strict stoichiometric control to prevent oligomerization.
Transition Metal-Catalyzed Coupling Approaches
Copper-Mediated [3+2] Cycloadditions
Building on Huisgen-Meldal-Sharpless click chemistry, CuI-catalyzed reactions between azido-pyridinones and propargylated intermediates show promise for modular synthesis. For the target compound, this requires:
- Synthesis of 4-azido-1,6-dimethylpyridin-2(1H)-one precursor
- Preparation of propargyl-functionalized pyridine derivative
- Cycloaddition under inert atmosphere (N$$_2$$) in DMF at 60°C
Equation 1 :
$$ \text{2 R-N}_3 + \text{HC≡C-Py} \xrightarrow{\text{CuI, DMF}} \text{R-N-N-C≡C-Py} $$
Yields reach 74% with 10 mol% CuI, though methyl group steric effects necessitate extended reaction times (48–72 hours).
Palladium-Catalyzed Cross Couplings
Patent literature describes Buchwald-Hartwig amination variants for constructing the methylene bridge:
Procedure :
- Suzuki coupling of bromopyridine with boronic ester-functionalized pyridinone
- Reductive amination to install methylene linkage
- Sequential deprotection/hydroxylation
Key challenges include:
- Competing β-hydride elimination (mitigated by bulky XPhos ligands)
- Sensitivity of hydroxyl groups to Pd black formation
- Optimal results achieved with Pd$$2$$(dba)$$3$$/XPhos system in THF at 80°C
Solid-Phase Synthesis and Purification Strategies
Resin-Bound Intermediate Isolation
Wang resin-assisted synthesis enables stepwise assembly:
- Load 4-hydroxy-1,6-dimethylpyridin-2(1H)-one onto trityl chloride resin
- Perform on-resin condensation with pyridine-4-carbaldehyde
- Cleave product with 95% TFA/DCM
Advantages :
- Purification by simple filtration
- 93% purity without chromatography
- Scalable to multigram quantities
Chromatographic Optimization
Reverse-phase HPLC (Agilent Zorbax SB-C18 column) with gradient elution (10→90% MeCN in 0.1% TFA/H$$_2$$O) resolves critical impurities:
- Unreacted starting material (Rt = 4.2 min)
- Mono-condensed intermediate (Rt = 7.8 min)
- Target compound (Rt = 12.1 min)
Mass-directed purification ensures >99% purity for biological testing.
Spectroscopic Characterization Benchmarks
$$ ^1H $$ NMR Fingerprinting
Key diagnostic signals in DMSO-d$$_6$$:
- δ 11.47 (s, 1H, OH)
- δ 8.23 (t, J = 4.4 Hz, 1H, NH)
- δ 5.85 (s, 1H, pyridinone H-5)
- δ 4.23 (d, J = 4.4 Hz, 2H, CH$$_2$$NH)
- δ 2.14–2.19 (3s, 9H, CH$$_3$$)
The absence of aldehyde proton (δ 9.5–10.5 ppm) confirms complete condensation.
$$ ^{13}C $$ NMR Analysis
Critical carbons identified:
- δ 167.8 (C=O)
- δ 153.2 (pyridine C-4)
- δ 34.7 (methylene bridge)
- δ 22.1–22.3 (CH$$_3$$)
DEPT-135 spectra verify methylene and quaternary carbons.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Conventional Cond. | 58 | 85 | 16 | 1.0 |
| Microwave Cond. | 72 | 92 | 0.75 | 1.8 |
| Cu-Catalyzed | 74 | 89 | 48 | 2.3 |
| Solid-Phase | 65 | 93 | 24 | 3.1 |
The copper-mediated route provides highest yields but requires costly catalysts and extended timelines. Microwave-assisted condensation offers the best balance of efficiency and practicality for lab-scale production.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), and what key intermediates or reagents are critical for yield optimization?
- Methodological Answer : The compound is synthesized via condensation reactions involving pyridine derivatives. For example, describes a general procedure for analogous pyridinone derivatives using reflux conditions with ethanol as a solvent and aromatic aldehydes as coupling agents. Key intermediates include hydroxyl-substituted pyridinones and aldehydes with methyl groups. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to pyridinone) and controlled reaction times (2–4 hours) to minimize side products like unreacted aldehyde or over-oxidized species .
Q. How can researchers characterize the purity and structural integrity of this compound, particularly in the presence of common impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is recommended for purity assessment, as demonstrated in for related pyridine impurities. Structural confirmation relies on nuclear magnetic resonance (NMR), focusing on key signals: the pyridine methyl groups (δ 2.3–2.5 ppm in H NMR) and hydroxyl protons (broad singlet near δ 10–12 ppm). For impurity profiling, compare retention times and fragmentation patterns against reference standards (e.g., EP/BP guidelines in ) .
Q. What solvent systems and crystallization conditions are optimal for isolating this compound with high thermal stability?
- Methodological Answer : Ethanol-water mixtures (70:30 v/v) are widely used for recrystallization due to the compound’s moderate polarity. highlights ethanol as a solvent for reflux and crystallization, while emphasizes slow cooling (0.5°C/min) to enhance crystal lattice formation. Thermal stability testing via thermogravimetric analysis (TGA) should confirm decomposition thresholds (>200°C) .
Advanced Research Questions
Q. How do variations in experimental parameters (e.g., pH, temperature) affect the compound’s chelation properties with metal ions, and how can these be systematically evaluated?
- Methodological Answer : The hydroxyl and pyridinone groups enable metal chelation. To study this, design a pH titration experiment (pH 3–9) using UV-Vis spectroscopy to monitor absorbance shifts at λ~300 nm (ligand-to-metal charge transfer bands). For temperature effects, use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and enthalpy changes (ΔH). ’s framework for abiotic transformations can guide environmental stability assessments .
Q. What computational strategies are effective for predicting the compound’s bioactivity, and how do these align with empirical data from enzyme inhibition assays?
- Methodological Answer : Density functional theory (DFT) calculations can model the compound’s electron distribution, particularly the HOMO-LUMO gap, to predict redox activity. Molecular docking (e.g., AutoDock Vina) should target enzymes like tyrosine kinases or metalloproteases. Validate predictions via in vitro assays (e.g., IC measurements against reference inhibitors). ’s synthesis-property relationship framework supports integrating computational and experimental data .
Q. How can researchers resolve contradictions in reported antioxidant activity data across different in vitro models (e.g., DPPH vs. ABTS assays)?
- Methodological Answer : Discrepancies often arise from assay-specific redox potentials. Normalize data using Trolox equivalence (TEAC values) and control for solvent interference (e.g., ethanol’s radical-scavenging artifacts). ’s split-plot experimental design can be adapted to test multiple assays under standardized conditions (e.g., fixed pH and temperature) .
Q. What comparative methodologies are recommended for studying this compound’s pharmacokinetic profile relative to structurally analogous pyridinones?
- Methodological Answer : Use a crossover study design with LC-MS/MS quantification of plasma concentrations. Compare key parameters: bioavailability (AUC), half-life (t), and protein binding (equilibrium dialysis). ’s research models emphasize systematic comparison of structural analogs (e.g., methyl vs. ethyl substituents) to isolate pharmacokinetic drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
